molecular formula C24H19FN4O3 B2774077 1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251627-23-2

1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2774077
CAS No.: 1251627-23-2
M. Wt: 430.439
InChI Key: YWFRWNGQJQYIKM-UHFFFAOYSA-N
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Description

1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H19FN4O3 and its molecular weight is 430.439. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity and Anticancer Potential

Several studies have focused on the synthesis and evaluation of carboxamide derivatives of naphthyridines for their cytotoxic activity against various cancer cell lines. One notable study synthesized a broad range of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, deriving carboxamides that showed potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds achieving IC50 values less than 10 nM. In vivo testing against subcutaneous colon 38 tumors in mice indicated significant efficacy, particularly for the 2-(4-fluorophenyl) derivative, highlighting a notable increase in potency over previously reported analogs (Deady et al., 2005).

Synthesis and Structure-Activity Relationships

Research into the synthesis of naphthyridine derivatives, including those related to the specified compound, has aimed at developing potent inhibitors for various kinases involved in cancer progression. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. Structural modifications led to compounds demonstrating complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, with some advancing into clinical trials (Schroeder et al., 2009).

Novel Antibacterial and Antimicrobial Applications

The synthesis and exploration of naphthyridine derivatives have also extended to antibacterial and antimicrobial applications. A study introduced m-aminophenyl groups as novel N-1 substituents, identifying compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural analysis revealed a key factor for this potent antibacterial activity to be the highly strained conformation induced by steric hindrance (Kuramoto et al., 2003).

Material Science Applications

Beyond biological applications, naphthyridine derivatives have been explored in material science, such as the synthesis of novel aromatic polyamides showing good thermal stability and mechanical properties. These materials, derived from fluorophenyl-substituted compounds, exhibit promising characteristics for advanced material applications (Gutch et al., 2003).

Properties

IUPAC Name

1-[2-(2-fluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3/c1-15-11-12-17-22(31)18(24(32)27-16-7-3-2-4-8-16)13-29(23(17)26-15)14-21(30)28-20-10-6-5-9-19(20)25/h2-13H,14H2,1H3,(H,27,32)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFRWNGQJQYIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.